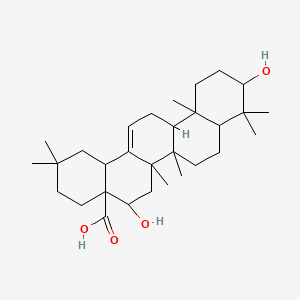

Echinocystic Acid

Description

This compound has been reported in Gleditsia sinensis, Eclipta alba, and other organisms with data available.

aglycone moiety of saponin chrysantellin

Properties

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23+,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOPWPOFWMYZJZ-PRIAQAIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965278 | |

| Record name | 3,16-Dihydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-30-5 | |

| Record name | Echinocystic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echinocystic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,16-Dihydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,16α)-3,16-dihydroxyolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHINOCYSTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4DUW10YOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Echinocystic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinocystic acid, a pentacyclic triterpenoid, has garnered significant attention within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is distributed across various plant species. The primary and most studied sources include:

-

Gleditsia sinensis (Chinese Honey Locust): The fruits and thorns of this plant are a major source of this compound and its saponins.[1][2][3][4][5][6][7][8][9]

-

Eclipta prostrata (False Daisy): The aerial parts of this herb are known to contain significant amounts of this compound.[10][11][12][13][14]

-

Codonopsis lanceolata (Bonnet Bellflower): The roots of this plant are a source of this compound, often in the form of saponins.[15][16][17][18]

-

Albizia lebbeck (Siris Tree): The leaves and bark of this tree have been reported to contain this compound.[19][20]

-

Echinocystis lobata (Wild Cucumber): The seeds of this plant are a known source of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The general workflow is outlined below.

General Experimental Workflow

Caption: A generalized workflow for the isolation and purification of this compound from plant materials.

Detailed Experimental Protocols

Protocol 1: Extraction from Codonopsis lanceolata Roots [15][16][17][18]

-

Preparation of Plant Material: Air-dry the roots of Codonopsis lanceolata and grind them into a fine powder.

-

Extraction: Macerate the powdered roots with 50% aqueous ethanol at 50°C for 20 hours.[18] Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with hexane, methylene chloride, ethyl acetate, and n-butanol.

-

Column Chromatography: Subject the n-butanol fraction to Diaion HP-20 column chromatography, eluting with a gradient of methanol in water to remove sugars and obtain a methanol fraction enriched with saponins.

-

Preparative HPLC: Further purify the methanol fraction using preparative reversed-phase HPLC (e.g., C18 column) with a mobile phase gradient of acetonitrile and water (containing 0.1% acetic acid) to isolate pure this compound saponins.[18]

-

Hydrolysis (Optional): To obtain the aglycone (this compound), the purified saponins can be subjected to acid hydrolysis.

Protocol 2: Extraction from Eclipta prostrata [10][11][12][13][14]

-

Extraction: Extract the dried, powdered aerial parts of Eclipta prostrata with methanol.

-

Fractionation: Perform activity-guided fractionation of the methanolic extract to isolate oleanane-type triterpenoids, including this compound.[10]

-

Quantitative Analysis: A validated UPLC-QTOF-MS method can be used for the simultaneous quantitative determination of this compound. The chromatographic separation can be achieved on a C18 column with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid) in a gradient elution.[14]

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction and purification methods employed.

| Plant Source | Plant Part | Extraction/Analysis Method | This compound Content | Reference |

| Gleditsia sinensis | Dried Fruit | Not specified | 1.8 - 4.5 g/kg | [1] |

| Eclipta prostrata | Aerial Parts | UPLC-QTOF-MS | Variable | [14] |

Biological Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.[21]

Caption: this compound inhibits the NF-κB signaling pathway by suppressing the activation of the IKK complex.[21]

Inhibition of the JNK Signaling Pathway

This compound has demonstrated neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis and inflammation.[22]

Caption: this compound inhibits the JNK signaling pathway by reducing the phosphorylation of JNK.[22]

Activation of the Akt/eNOS Signaling Pathway

This compound has been shown to protect endothelial progenitor cells by activating the Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway.[3]

Caption: this compound activates the Akt/eNOS pathway, likely through the upstream activation of PI3K.[3]

Conclusion

This compound is a promising natural compound with a well-documented presence in several medicinal plants. While standardized and optimized protocols for its large-scale isolation and purification are still under development, the existing methodologies provide a solid foundation for further research. The elucidation of its mechanisms of action through the modulation of key signaling pathways, such as NF-κB, JNK, and Akt/eNOS, highlights its therapeutic potential for a range of diseases. This technical guide serves as a foundational resource to aid researchers in the exploration and utilization of this compound for novel drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, isolated from Gleditsia sinensis fruit, protects endothelial progenitor cells from damage caused by oxLDL via the Akt/eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolite components and nutritional composition of the endosperm in seven species from Gleditsia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Traditional Usage to Pharmacological Evidence: A Systematic Mini-Review of Spina Gleditsiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-breast cancer triterpenoid saponins from the thorns of Gleditsia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sincereskincare.com [sincereskincare.com]

- 8. botanicalcube.com [botanicalcube.com]

- 9. myseeds.co [myseeds.co]

- 10. ijfmr.com [ijfmr.com]

- 11. Eclipta prostrata L. phytochemicals: isolation, structure elucidation, and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medicalresearchjournal.org [medicalresearchjournal.org]

- 13. jddtonline.info [jddtonline.info]

- 14. Qualitative and Quantitative Analysis of Eclipta prostrata L. by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e-nps.or.kr [e-nps.or.kr]

- 16. Comprehensive Chemical Analysis of Codonopsis lanceolata Roots Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Exactive–Orbitrap Mass Spectrometry [mdpi.com]

- 17. Isolation and Quantitative Analysis of Chemical Constituents in Codonopsis lanceolata -Biomedical Science Letters | Korea Science [koreascience.kr]

- 18. bslonline.org [bslonline.org]

- 19. researchgate.net [researchgate.net]

- 20. jocpr.com [jocpr.com]

- 21. This compound inhibits RANKL-induced osteoclastogenesis by regulating NF-κB and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Echinocystic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Echinocystic acid (EA) is a pentacyclic triterpenoid saponin derived from various plant species, including Gleditsia sinensis and Eclipta prostrata.[1][2] It has garnered significant attention in the scientific community for its wide array of pharmacological activities, including anti-inflammatory, anti-tumor, antioxidant, and neuroprotective effects.[3][4] Mechanistic studies reveal that EA modulates key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, making it a promising candidate for therapeutic development.[5][6][7][8] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes structured data, detailed experimental protocols for its evaluation, and visual diagrams of its mechanisms of action to serve as a comprehensive resource for researchers in the field.

Chemical Structure and Properties

This compound, systematically named (3β,16α)-3,16-dihydroxyolean-12-en-28-oic acid, is a natural triterpenoid characterized by a five-ring oleanane skeleton.[1][9] Its structure features hydroxyl groups at positions C-3 and C-16 and a carboxylic acid group at C-28.

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 510-30-5[5][3][9] |

| Molecular Formula | C₃₀H₄₈O₄[1][5][3][9] |

| Molecular Weight | 472.7 g/mol [5][3][9] |

| Appearance | White powder[5] |

| Solubility | Soluble in DMSO (≥100 mg/mL) and other organic solvents; Insoluble in water.[1][5] |

| ¹³C NMR Spectra | Available[9] |

| Mass Spectrometry | Available[9] |

| IR Spectra | Available[9] |

Pharmacological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological activities, positioning it as a molecule of high therapeutic potential.

Anti-inflammatory Activity

EA demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][10] Studies in lipopolysaccharide (LPS)-stimulated macrophages show that EA significantly suppresses the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][11][12] This action is primarily mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by preventing the nuclear translocation of the p65 subunit.[5][11][12] Furthermore, EA has been shown to inhibit the MAPK signaling pathway.[6][7][10]

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Anti-Cancer Activity

EA has demonstrated significant anti-cancer properties in various cancer cell lines, including non-small cell lung cancer and hepatocellular carcinoma cells.[13][14] Its mechanisms of action include inducing apoptosis (programmed cell death), inhibiting cell migration and invasion, and causing cell cycle arrest.[4][13][14] The induction of apoptosis is associated with the regulation of Bcl-2 family proteins and the activation of caspases.[4][14] A key target of EA's anti-cancer effect is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[13][15][16] By inhibiting this pathway, EA can effectively suppress tumor growth.[14][16]

Caption: PI3K/Akt anti-cancer pathway targeted by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Caption: A standard experimental workflow for the MTT cell viability assay.

Methodology:

-

Cell Plating: Seed cells (e.g., A549 lung cancer cells or RAW 264.7 macrophages) into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the EA-containing medium or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific protein levels (e.g., p-Akt, p-p65, cleaved caspase-3) to confirm the mechanism of action of this compound.

Methodology:

-

Cell Lysis: After treatment with EA for the specified time, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Future Perspectives and Drug Development

This compound stands out as a compelling natural product lead for drug development. Its ability to target fundamental pathological processes like inflammation and uncontrolled cell proliferation provides a strong rationale for its exploration in oncology, immunology, and neurodegenerative diseases.[6][17]

Key areas for future research include:

-

Pharmacokinetic Profiling: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of EA are essential to understand its bioavailability and optimize dosing strategies.

-

In Vivo Efficacy: While in vitro results are promising, rigorous evaluation in relevant animal models of cancer and inflammatory diseases is required to validate its therapeutic potential.

-

Medicinal Chemistry Efforts: Structure-activity relationship (SAR) studies can guide the synthesis of novel EA derivatives with improved potency, selectivity, and drug-like properties.

-

Safety and Toxicology: A thorough assessment of the short-term and long-term safety profile of this compound is a prerequisite for any clinical advancement.

References

- 1. CAS 510-30-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Biochemicals - CAT N°: 27476 [bertin-bioreagent.com]

- 3. CAS 510-30-5 | this compound [phytopurify.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | CAS:510-30-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice [frontiersin.org]

- 8. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C30H48O4 | CID 73309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound isolated from Eclipta prostrata suppresses lipopolysaccharide-induced iNOS, TNF-α, and IL-6 expressions via NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces the apoptosis, and inhibits the migration and invasion of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In silico and pharmacokinetic assessment of this compound effectiveness in Alzheimer's disease like pathology - PMC [pmc.ncbi.nlm.nih.gov]

Echinocystic Acid: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocystic acid (EA), a pentacyclic triterpenoid saponin found in various medicinal plants, has emerged as a promising candidate in oncology research. Accumulating evidence suggests its potent anti-cancer activities across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-neoplastic effects of this compound, with a focus on its impact on key cellular processes such as apoptosis, cell cycle progression, and metastasis. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the migratory and invasive capabilities of cancer cells. These effects are orchestrated through the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines, including non-small cell lung cancer (A549), human promyelocytic leukemia (HL-60), and human hepatocellular carcinoma (HepG2) cells.[1][2][3][4] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, characterized by DNA fragmentation, activation of caspases, and modulation of pro- and anti-apoptotic proteins.[3][4]

A key mechanism involves the mitochondria-mediated intrinsic pathway.[3] Treatment with EA leads to the loss of mitochondrial membrane potential, promoting the release of cytochrome c from the mitochondria into the cytosol.[3][4] This event triggers the activation of a cascade of caspase enzymes, including caspase-3, -8, and -9, which are the executioners of apoptosis.[3][4] Furthermore, EA has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis.[1][2]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[1][2] This prevents the cells from entering the S phase, during which DNA replication occurs. The mechanism underlying this G1 arrest involves the downregulation of key cell cycle regulatory proteins, notably Cyclin D1.[1][2] Cyclin D1 is a crucial protein for G1 phase progression, and its reduction by EA leads to the inhibition of cell cycle advancement.

Inhibition of Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. This compound has demonstrated significant potential in inhibiting these processes in cancer cells like A549.[1][2] This anti-metastatic effect is mediated, at least in part, through the upregulation of the cell polarity protein, Partitioning defective 3 homolog (Par3).[1][2]

Key Signaling Pathway: PI3K/Akt/mTOR

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. This compound has been shown to exert its anti-cancer effects by effectively inhibiting this critical pathway.[1][2]

Treatment with EA leads to a decrease in the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR, in cancer cells such as A549.[1][2] The upregulation of Par3 by EA appears to play a role in the inhibition of the PI3K/Akt/mTOR pathway.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay | Reference |

| HepG2 | Hepatocellular Carcinoma | 45 | 24 | Not Specified | [4] |

| HL-60 | Promyelocytic Leukemia | 100 | 6 | Not Specified | [3] |

Note: Specific IC50 values for A549 cells were not explicitly found in the provided search results, though its inhibitory effects are well-documented.

Table 2: Effect of this compound on Apoptosis in A549 Cells

| Treatment | Concentration (µM) | Parameter | Observation | Reference |

| This compound | Not Specified | Bax/Bcl-2 Ratio | Increased | [1][2] |

| This compound | Not Specified | Caspase-3 | Upregulated | [1][2] |

Table 3: Effect of this compound on Cell Cycle in A549 Cells

| Treatment | Concentration (µM) | Cell Cycle Phase | Observation | Reference |

| This compound | Not Specified | G1 Phase | Arrest | [1][2] |

| This compound | Not Specified | Cyclin D1 Expression | Decreased | [1][2] |

Table 4: Effect of this compound on Migration and Invasion in A549 Cells

| Treatment | Concentration (µM) | Assay | Observation | Reference |

| This compound | Not Specified | Wound Healing | Inhibition of migration | [1][2] |

| This compound | Not Specified | Transwell Assay | Inhibition of invasion | [1][2] |

| This compound | Not Specified | Par3 Expression | Upregulated | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

Materials:

-

Cancer cell lines (e.g., A549, HepG2, HL-60)

-

Complete culture medium

-

96-well plates

-

This compound (EA) stock solution

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.

-

Prepare serial dilutions of EA in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the EA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve EA, e.g., DMSO).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Hoechst Staining)

Hoechst staining is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.

Materials:

-

Cancer cells grown on coverslips in a 24-well plate

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Hoechst 33258 staining solution (e.g., 1 µg/mL in PBS)

-

Fluorescence microscope

Procedure:

-

Treat cells with EA at various concentrations for the desired time.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on glass slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show bright, condensed, or fragmented nuclei.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cells

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with EA for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

-

Add PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell Migration Assay (Wound Healing Assay)

The wound healing or scratch assay is a simple method to study directional cell migration in vitro.

Materials:

-

Cancer cells

-

6-well plates

-

Sterile 200 µL pipette tip

-

Complete culture medium

-

This compound

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of EA or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

The Transwell assay is used to assess the invasive potential of cancer cells through a basement membrane matrix.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or other extracellular matrix components

-

24-well plates

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of EA or a vehicle control.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).

-

Stain the invading cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins in cell lysates.

Materials:

-

Cancer cells treated with EA

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-mTOR, Par3, Cyclin D1, Bax, Bcl-2, Caspase-3, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its ability to concurrently induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of the PI3K/Akt/mTOR signaling pathway highlights its potential for further preclinical and clinical investigation. This technical guide provides a foundational understanding of its mechanisms of action, supported by experimental evidence and methodologies, to aid researchers and drug development professionals in advancing the study of this promising natural compound. Further research is warranted to fully elucidate the upstream targets of EA and to expand the quantitative understanding of its effects across a broader range of cancer types.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces the apoptosis, and inhibits the migration and invasion of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis in HL-60 cells through mitochondria-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of this compound-induced apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Echinocystic Acid: A Technical Guide to its Anti-Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinocystic acid (EA), a pentacyclic triterpenoid saponin, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the core signaling pathways modulated by EA in the context of inflammation. We delve into the intricate mechanisms involving the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, presenting quantitative data on its inhibitory effects on key pro-inflammatory mediators. Furthermore, this guide offers detailed experimental protocols for the key assays cited, enabling researchers to replicate and build upon existing findings. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a clear understanding of the complex biological processes. While the primary focus is on the well-established pathways, we also briefly address the current, albeit limited, understanding of EA's interaction with the JAK-STAT and NLRP3 inflammasome pathways.

Core Anti-Inflammatory Signaling Pathways of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of two central signaling pathways: the NF-κB pathway and the MAPK pathway. These pathways are critical regulators of the inflammatory response, and their inhibition by EA leads to a downstream reduction in the production of various pro-inflammatory cytokines and enzymes.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to potently inhibit the NF-κB pathway.[1] It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[1] This inhibitory action leads to a significant reduction in the expression of NF-κB-mediated pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][2][3]

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It comprises a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Key members of the MAPK family include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.

This compound has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 MAPK in response to inflammatory stimuli.[4] By blocking the activation of these kinases, EA effectively downregulates the expression of downstream inflammatory mediators, contributing to its overall anti-inflammatory effect.

Other Potential Pathways: JAK-STAT and NLRP3 Inflammasome

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another important cytokine signaling cascade.[5] While some phytocompounds are known to inhibit this pathway, direct evidence of this compound's mechanism of action on the JAK-STAT pathway in inflammatory conditions is still emerging and not yet fully elucidated.[6][7]

Similarly, the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[8][9] While some studies suggest that certain natural compounds can attenuate NLRP3 inflammasome activation, the specific inhibitory effects and mechanisms of this compound on this pathway require further investigation.[10]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data, including IC50 values for the inhibition of pro-inflammatory markers and the in vivo efficacy in a carrageenan-induced paw edema model.

Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by this compound

| Inflammatory Marker | Cell Line | Stimulant | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | ~15 | [1] |

| TNF-α | RAW 264.7 | LPS | Not explicitly stated | [1] |

| IL-6 | RAW 264.7 | LPS | Not explicitly stated | [1] |

| COX-2 | Human Chondrocytes | IL-1β | Not explicitly stated | [3] |

| iNOS | Human Chondrocytes | IL-1β | Not explicitly stated | [3] |

Note: Explicit IC50 values for TNF-α, IL-6, COX-2, and iNOS were not consistently reported in the reviewed literature. The provided reference indicates a dose-dependent inhibition.

Table 2: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

| Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Volume (mL) / Inhibition (%) | Reference |

| Control | 3 hours | 0.75 ± 0.04 | [1] |

| 10 | 3 hours | 0.52 ± 0.03 (30.7%) | [1] |

| 30 | 3 hours | 0.38 ± 0.02 (49.3%) | [1] |

| Control | 5 hours | 0.82 ± 0.05 | [1] |

| 10 | 5 hours | 0.55 ± 0.04 (32.9%) | [1] |

| 30 | 5 hours | 0.41 ± 0.03 (50.0%) | [1] |

Data are presented as mean ± SEM. Inhibition percentage is calculated relative to the control group.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot).

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements, shorter time points for signaling protein phosphorylation).

-

Collect the cell culture supernatant for ELISA or lyse the cells for Western blot analysis.

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Cell Lysis:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Principle: A sandwich ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants.

-

Procedure:

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar rats (180-220 g).

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of the rats.[1]

-

-

Treatment:

-

Administer this compound (e.g., 10 and 30 mg/kg, intraperitoneally) or a vehicle control 30 minutes before the carrageenan injection.[1]

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]

-

-

Data Analysis:

-

Calculate the paw edema volume as the difference between the paw volume at the measured time point and the initial paw volume.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties by effectively targeting the NF-κB and MAPK signaling pathways. Its ability to inhibit the production of a wide array of pro-inflammatory mediators underscores its potential as a therapeutic agent for inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the pharmacological activities of this promising natural compound. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and further investigating its potential effects on other inflammatory pathways, such as the JAK-STAT and NLRP3 inflammasome pathways, to fully understand its therapeutic potential.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ameliorates lung inflammation in mice and alveolar macrophages by inhibiting the binding of LPS to TLR4 in NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits IL-1β-Induced COX-2 and iNOS Expression in Human Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the NLRP3 Inflammasome by Particles from the Echinococcus granulosus Laminated Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Echinocystic Acid: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinocystic acid (EA), a pentacyclic triterpenoid saponin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antioxidant and free radical scavenging properties of this compound. While direct quantitative data on its free radical scavenging capacity remains to be fully elucidated in publicly available literature, this document synthesizes the current understanding of its mechanisms of action, particularly its influence on key cellular signaling pathways. Detailed experimental protocols for evaluating antioxidant activity are also provided to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. This compound, a natural compound found in various medicinal plants, has demonstrated significant antioxidant effects in several studies.[1] Its therapeutic potential is linked to its ability to modulate cellular defense mechanisms against oxidative damage.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is not solely attributed to direct free radical scavenging but also involves the modulation of critical intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes and cytoprotective genes.

The Keap1-Nrf2 Signaling Pathway

A primary mechanism underlying the antioxidant effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5]

Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this inhibition is lifted. While the precise interaction between this compound and Keap1 has not been definitively elucidated, it is hypothesized that EA, like other known Nrf2 activators, may induce conformational changes in Keap1, possibly through interaction with its cysteine residues.[6] This disruption of the Keap1-Nrf2 complex prevents Nrf2 degradation, allowing it to translocate to the nucleus.[3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4] This leads to the upregulation of a battery of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Quantitative Data on Free Radical Scavenging Activity

Table 1: In Vitro Free Radical Scavenging Activity of this compound

| Assay | Radical Scavenged | IC50 (µg/mL) | Standard Antioxidant | IC50 of Standard (µg/mL) | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Data not available | Ascorbic Acid / Trolox | [Data for standard] | [Future Citation] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available | Ascorbic Acid / Trolox | [Data for standard] | [Future Citation] |

| Superoxide Anion | O₂⁻• | Data not available | Quercetin / Gallic Acid | [Data for standard] | [Future Citation] |

| Hydroxyl Radical | •OH | Data not available | Mannitol / Ascorbic Acid | [Data for standard] | [Future Citation] |

Table 2: Cellular and In Vivo Antioxidant Activity of this compound

| Assay Type | Model | Key Parameters Measured | Outcome | Reference |

| Cellular Antioxidant Activity | Various cell lines | ROS levels, antioxidant enzyme expression | Data not available | [Future Citation] |

| In Vivo Antioxidant Activity | Animal models of oxidative stress | SOD, CAT, GPx, MDA levels | [Specific findings] | [Future Citation] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antioxidant and free radical scavenging activities of compounds like this compound. These protocols are representative and may require optimization based on specific experimental conditions.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., methanol or ethanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol)

-

Methanol or ethanol

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and a series of dilutions at various concentrations.

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of each this compound dilution to the wells.

-

Prepare a control well containing the solvent instead of the sample.

-

Add a specific volume (e.g., 100 µL) of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

References

- 1. In silico and pharmacokinetic assessment of this compound effectiveness in Alzheimer's disease like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoacidic Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1:NRF2) Protein-Protein Interaction with High Cell Potency Identified by Fragment-Based Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of Echinocystic Acid: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Echinocystic acid (EA), a pentacyclic triterpenoid saponin, has emerged as a promising natural compound with significant neuroprotective properties.[1][2] Extensive in-vitro research has demonstrated its ability to mitigate neuronal damage, reduce inflammation, and promote neuronal growth through various signaling pathways. This technical guide provides an in-depth overview of the in-vitro neuroprotective effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Quantitative Assessment of Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified across various in-vitro models, demonstrating its potency in protecting neuronal cells from diverse insults.

| Cell Line | Insult/Model | EA Concentration | Outcome Measure | Result | Reference |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 20 µM | Cell Viability | Increased to 69.15% ± 1.051% | [1][2] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 20 µM | PI-positive cells (cell death) | Decreased from 77.97% to 24.09% | [1][2] |

| Neuro2a (Neuroblastoma) | Not Applicable (Neurite Outgrowth) | Concentration-dependent | Neurite Outgrowth | Induced neurite outgrowth | [3] |

| BV2 (Microglia) | Lipopolysaccharide (LPS) | 16 µM | Pro-inflammatory mediator production | Inhibited | [4][5][6] |

| SN4741 and SHSY5Y (Neuronal) | Conditioned medium from LPS-stimulated BV2 cells | 16 µM (pre-treatment of BV2) | Cell Survival Rate | Increased | [4][5][6][7] |

Core Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. These pathways are central to neuronal survival, inflammation, and apoptosis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to activate this pathway, leading to downstream anti-apoptotic effects.[1][2][4][5][6][8][9]

References

- 1. Frontiers | this compound alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway [frontiersin.org]

- 2. This compound alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Facilitates Neurite Outgrowth in Neuroblastoma Neuro2a Cells and Enhances Spatial Memory in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | this compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice [frontiersin.org]

- 8. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Echinocystic acid literature review on pharmacological activities

An In-depth Technical Guide on the Pharmacological Activities of Echinocystic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EA) is a pentacyclic triterpenoid compound naturally found in various plants, including Gleditsia sinensis Lam and Eclipta prostrata.[1][2] As a natural product, EA has garnered significant interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive review of the current literature on the pharmacological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these effects.

Neuroprotective Activities

This compound has demonstrated significant neuroprotective effects across various models of neurological damage, including cerebral ischemia/reperfusion injury, Parkinson's disease, intracerebral hemorrhage, and hypoxic-ischemic brain damage.[1][3][5][6] The underlying mechanisms for these effects are primarily attributed to its anti-inflammatory, anti-apoptotic, and antioxidant properties.

Mechanism of Action in Neuroprotection

Inhibition of JNK Signaling Pathway: In models of cerebral ischemia/reperfusion (I/R) injury, EA provides neuroprotection by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[3] This inhibition leads to a reduction in apoptosis and inflammation. Specifically, EA treatment decreases the phosphorylation of JNK, which in turn prevents the excessive phosphorylation of NF-κB (p-P65) and downregulates the expression of pro-inflammatory cytokines like IL-1β and IL-6.[3] Furthermore, the anti-apoptotic effect is achieved by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic proteins Bax and cleaved caspase-3.[3]

Modulation of PI3K/Akt and NF-κB/MAPK Pathways: In models of Parkinson's disease and intracerebral hemorrhage, EA exerts its neuroprotective effects by activating the PI3K/Akt pathway while inhibiting the NF-κB and MAPK signaling pathways.[1][5][7] Activation of PI3K/Akt is anti-apoptotic, promoting cell survival by upregulating Bcl-2 and downregulating Bax and cleaved caspase-3.[1][7] Conversely, the inhibition of NF-κB and MAPK pathways reduces neuroinflammation by decreasing the production of pro-inflammatory mediators.[5]

Activation of Nrf2 Pathway: In neonatal hypoxic-ischemic brain damage, EA provides protection by activating the PI3K/Akt/Nrf2 signaling pathway.[6] This activation enhances the antioxidant response, reducing oxidative stress and subsequent apoptosis. Additionally, in ischemic acute kidney injury, EA attenuates ferroptosis via the Nrf2/GPX4 pathway.[8]

Quantitative Data on Neuroprotective Effects

| Model System | Treatment Protocol | Key Finding(s) | Reference |

| Mouse Model of Cerebral I/R | Intraperitoneal injection of EA 1h before ischemia | Dose-dependently reduced cerebral infarct volume and neurological deficit. | [3] |

| Collagenase-induced ICH Mouse Model | EA (50 mg/kg, i.p. q.d) injected after ICH | Hemorrhagic injury volume reduced by 9.84% ± 3.32% vs. control (P<0.01). mNSS score reduced by 4.75 ± 0.55 vs. control (P<0.01). | [1][7] |

| MPTP-induced Parkinson's Disease Mouse Model | EA administration | Improved weight loss and behavioral impairment. Inhibited dopaminergic neuron damage. | [5] |

| Neonatal Hypoxic-Ischemic Brain Damage (HIBD) Mouse Model | EA administered immediately after HIBD | Decreased infarct volume, attenuated brain tissue loss, and reduced long-term neurological deficits. | [6] |

Experimental Protocols

Cerebral Ischemia/Reperfusion (I/R) Model:

-

Animal Model: Male C57BL/6J mice.

-

Procedure: Anesthesia is induced, and the right middle cerebral artery (MCA) is occluded using a filament. After 60 minutes of ischemia, the filament is withdrawn to allow for 24 hours of reperfusion.

-

Treatment: this compound is administered via intraperitoneal injection one hour prior to the induction of ischemia.

-

Analysis: Neurological deficits are scored, and infarct volumes are measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Western blot analysis is used to measure protein levels of JNK, p-JNK, NF-κB, Bcl-2, Bax, and cleaved caspase-3.[3]

Intracerebral Hemorrhage (ICH) Model:

-

Animal Model: Male ICR mice.

-

Procedure: Mice are anesthetized, and collagenase type VII is injected into the right caudate putamen to induce hemorrhage.

-

Treatment: EA (50 mg/kg) is administered intraperitoneally once daily for three consecutive days after ICH induction.

-

Analysis: Neurological deficits are assessed using the modified neurological severity score (mNSS), rotarod test, and claw force test. Hemorrhagic injury volume is measured with Luxol fast blue staining. Neuronal degradation is quantified with Fluoro-Jade C staining. Protein expression (Bcl-2, Bax, cleaved caspase-3, p-AKT) is determined by Western blot.[1][7]

Anti-inflammatory Activities

The anti-inflammatory effects of this compound are a cornerstone of its therapeutic potential, contributing significantly to its neuroprotective and other pharmacological activities.

Mechanism of Action in Inflammation

EA suppresses inflammation primarily by inhibiting the NF-κB and MAPK signaling pathways.[5][9] In lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells), EA inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10] This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of inflammatory genes like inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.[9][10]

Quantitative Data on Anti-inflammatory Effects

| Cell Line / Model | Stimulus | EA Concentration | Effect | Reference |

| RAW 264.7 Macrophages | LPS | Concentration-dependent | Inhibition of NO, TNF-α, and IL-6 production. Inhibition of iNOS, TNF-α, and IL-6 mRNA expression. | [9][10] |

| BV2 Microglia | LPS (100 ng/ml) | 16 μM | Inhibited production of pro-inflammatory mediators. Activated PI3K/Akt pathway. | [5][11] |

Experimental Protocols

In Vitro Anti-inflammatory Assay:

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Procedure: Cells are pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Analysis:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Cytokine Levels (TNF-α, IL-6): Quantified from the supernatant using ELISA kits.

-

mRNA Expression: Total RNA is extracted, and the expression levels of iNOS, TNF-α, and IL-6 are determined using RT-qPCR.

-

Protein Expression: Protein levels of iNOS and NF-κB subunits (p65) in cytosolic and nuclear fractions are analyzed by Western blot.[9]

-

Anticancer Activities

Emerging evidence indicates that this compound possesses anticancer properties, particularly against non-small cell lung cancer (NSCLC).[2]

Mechanism of Action in Cancer

EA's anticancer effects are mediated through the induction of apoptosis, inhibition of cell migration and invasion, and cell cycle arrest.[2] In A549 lung carcinoma cells, EA treatment upregulates the expression of Par3 (partitioning defective 3 homolog) and inhibits the PI3K/Akt/mTOR signaling pathway.[2] Inhibition of this pathway is a key mechanism in cancer therapy as it controls cell proliferation, growth, and survival.[12][13] The pro-apoptotic effect of EA in cancer cells involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and caspase-3.[2] This contrasts with its anti-apoptotic role in neuroprotection, highlighting its context-dependent activity.

Quantitative Data on Anticancer Effects

| Cell Line | Activity | Key Finding(s) | Reference |

| A549 (NSCLC) | Anti-proliferation | Inhibited proliferation and induced G1 phase cell cycle arrest. | [2] |

| A549 (NSCLC) | Anti-migration/invasion | Inhibited migratory and invasive abilities in wound healing and Transwell assays. | [2] |

| NSCLC Tumor Xenografts (Mice) | Anti-tumor | Inhibited tumor growth, suppressed proliferation, and induced apoptosis of tumor cells in vivo. | [2] |

Experimental Protocols

In Vitro Anticancer Assays:

-

Cell Line: A549 non-small cell lung cancer cells.

-

Proliferation Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay after treatment with EA.

-

Migration Assay: A wound healing assay is performed by creating a scratch in a confluent cell monolayer and monitoring cell migration into the gap over time after EA treatment.

-

Invasion Assay: A Transwell assay is used, where cells are seeded in the upper chamber of a Matrigel-coated insert, and their invasion through the matrix towards a chemoattractant in the lower chamber is quantified after EA treatment.

-

Apoptosis and Cell Cycle Analysis: Apoptosis is detected by Hoechst staining. Cell cycle distribution is analyzed by flow cytometry after propidium iodide staining.

-

Western Blot Analysis: Expression levels of proteins in the PI3K/Akt/mTOR pathway (PI3K, Akt, mTOR) and apoptosis pathway (Bax, Bcl-2, caspase-3) are measured.[2]

Hepatoprotective and Metabolic Activities

This compound has also been shown to have beneficial effects on liver health and metabolism, particularly in the context of diet-induced obesity and nonalcoholic fatty liver disease (NAFLD).[14][15]

Mechanism of Action

EA helps prevent obesity and fatty liver by interacting with and regulating the function of Fatty Acid Binding Protein 1 (FABP1).[14][15] By modulating FABP1, EA influences lipid metabolism, leading to a reduction in both blood and liver triglyceride concentrations.[14]

Quantitative Data on Hepatoprotective Effects

| Model System | Treatment Protocol | Key Finding(s) | Reference |

| High-Fat Diet (HFD)-induced Obese Mice | EA added to the diet | Ameliorated obesity. Lowered blood and liver triglyceride concentrations compared to HFD group. | [14][15] |

| HepG2 Cells | EA added to medium | Affected triglyceride levels via regulation of FABP1 function. | [14] |

Experimental Protocols

In Vivo Obesity and Fatty Liver Model:

-

Animal Model: C57BL/6 mice.

-

Procedure: Mice are fed a high-fat diet (HFD) to induce obesity and NAFLD.

-

Treatment: A control group receives the HFD, while the treatment group receives the HFD supplemented with this compound.

-

Analysis: Body weight, blood lipid profiles (triglycerides, cholesterol), and liver triglyceride content are measured. Molecular docking studies are performed to predict protein targets, and Western blot or other molecular techniques are used to confirm the effect of EA on targets like FABP1.[14]

Conclusion

This compound is a promising natural compound with a wide spectrum of pharmacological activities. Its neuroprotective, anti-inflammatory, anticancer, and hepatoprotective effects are supported by a growing body of preclinical evidence. The multifaceted mechanisms of action, often involving the modulation of key signaling pathways such as JNK, PI3K/Akt, NF-κB, and mTOR, make it an attractive candidate for further investigation and development. The data summarized in this guide highlight the therapeutic potential of this compound and provide a foundation for future research aimed at translating these findings into clinical applications. Due to its demonstrated safety and lack of toxicity in preliminary studies, EA warrants further exploration in clinical trials for conditions like ischemic stroke, neurodegenerative diseases, and cancer.[3]

References

- 1. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 510-30-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway [frontiersin.org]

- 7. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - Chen - Annals of Translational Medicine [atm.amegroups.org]

- 8. This compound ameliorates ischemic acute kidney injury in neonatal rats by attenuating ferroptosis via the Nrf2/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound isolated from Eclipta prostrata suppresses lipopolysaccharide-induced iNOS, TNF-α, and IL-6 expressions via NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]

- 14. This compound prevents obesity and fatty liver via interacting with FABP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Echinocystic Acid: From Traditional Remedy to Modern Therapeutic Target

An In-depth Technical Guide on the Triterpenoid Saponin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocystic acid (EA), a pentacyclic triterpenoid saponin, has a rich history rooted in traditional medicine, particularly in Asian cultures.[1] For centuries, plants containing this bioactive compound have been utilized to treat a variety of ailments, ranging from inflammatory conditions to skin diseases. In recent years, this compound has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its applications in traditional medicine, quantitative data on its biological activities, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.

Discovery and History